molecular formula C20H17ClN2O3 B2863747 N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide CAS No. 331259-98-4

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2863747
CAS No.: 331259-98-4
M. Wt: 368.82
InChI Key: ZSPNXMNSMFLTLY-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by:

  • A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.
  • A prop-2-en-1-yl (allyl) substituent at position 1 of the quinoline ring.
  • A carboxamide group at position 3, linked to a 4-chlorophenylmethyl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-12-13-7-9-14(21)10-8-13/h2-10,24H,1,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNXMNSMFLTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a basic catalyst like piperidine . This reaction forms the quinoline core, which is then further functionalized through various chemical reactions to introduce the chlorophenyl group and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Amidation and Functional Group Modifications

The compound’s carboxamide group enables participation in amidation and transamidation reactions. A common synthetic route involves reacting 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with substituted anilines (e.g., 4-chloroaniline) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Example Reaction:

text
1-Allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid + 4-Chloroaniline → N-[(4-Chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Conditions: DMF, 100°C, 12–24 hours.

Oxidation and Reduction Reactions

The 4-hydroxyquinolone core and allyl group are susceptible to redox transformations:

Reaction Type Reagent Conditions Outcome
OxidationKMnO₄ (acidic)Aqueous H₂SO₄, 60–80°CAllyl → carbonyl group conversion
ReductionNaBH₄Ethanol, RTKetone → alcohol (partial)

Controlled conditions are critical to avoid over-oxidation or side reactions at the chlorophenyl or carboxamide moieties.

Cyclization and Ring Formation

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles. For example, treatment with hydrazine hydrate in ethanol at reflux yields pyrazolidine derivatives via nucleophilic attack at the carbonyl group .

Mechanism Highlights:

  • Hydrazine attacks the 2-oxo group, forming a hydrazide intermediate.

  • Intramolecular cyclization occurs, producing a 5-membered ring .

Nucleophilic Substitution

The allyl (prop-2-en-1-yl) group participates in nucleophilic substitutions. For instance, reaction with thiols or amines in the presence of radical initiators (e.g., AIBN) leads to thioether or secondary amine derivatives .

Example:

text
Compound + Thiophenol → S-Alkylated derivative *Conditions:* AIBN, DMF, 70°C, 6 hours [8].

Cross-Coupling Reactions

Copper-catalyzed N-arylation has been explored for introducing aryl groups at the quinoline nitrogen. Using arylboronic acids and Cu(OAc)₂ in acetonitrile at 80°C yields N-aryl analogues, though yields vary (15–64%) depending on substituents .

Key Challenges:

  • Steric hindrance from the allyl and chlorophenyl groups reduces reactivity.

  • Optimized protocols require molecular sieves to absorb moisture .

Solubility and Reaction Medium

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water or alcohols. Reaction optimization often involves:

  • Solvent: DMF > Acetonitrile > THF .

  • Base: Triethylamine or piperidine for deprotonation .

Biological Activity and Derivatization

Structural analogs of this compound show interactions with opioid receptors and antimicrobial activity. Derivatization strategies focus on:

  • Acyloxyalkylation at the 4-hydroxy position.

  • Esterification of the carboxamide group for prodrug development .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound Name Substituent on Phenyl Ring Position Key Properties/Implications Reference
N-(4-Bromophenyl)-4-hydroxy-2-oxo-1-prop-2-en-1-ylquinoline-3-carboxamide Bromine (Br) Para Larger atomic radius increases polarizability, potentially enhancing binding affinity but reducing metabolic stability compared to Cl .
N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide Chlorine (Cl) Meta Meta-substitution introduces steric hindrance, possibly reducing target engagement compared to para-substituted analogs .
Target Compound Chlorine (Cl) Para Optimal balance of electronic effects and steric accessibility for receptor binding.

Analysis :

  • Para vs. Meta Halogenation : The para-substituted Cl/Br groups allow optimal alignment for hydrophobic interactions, whereas meta-substitution (e.g., 3-Cl in ) disrupts symmetry, reducing binding efficiency.
  • Br vs. Cl : Bromine’s higher polarizability may improve binding but increase molecular weight and susceptibility to enzymatic degradation .

Substituent Variations on the Quinoline Core

Compound Name Position 1 Substituent Position 5 Substituent Key Properties/Implications Reference
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Methyl Chlorine (Cl) Methyl group enhances metabolic stability but reduces conformational flexibility compared to allyl .
Target Compound Prop-2-en-1-yl (allyl) None Allyl group introduces unsaturation, enabling potential metabolic oxidation (shorter half-life) but improving ligand-receptor flexibility .

Analysis :

  • Allyl vs. Methyl/Propyl : The allyl group (target compound, ) may enhance binding pocket adaptability but increase oxidation via cytochrome P450 enzymes. Saturated alkyl chains (e.g., propyl in ) offer stability but limit dynamic interactions.

Carboxamide Group Modifications

Compound Name Carboxamide Substituent Key Properties/Implications Reference
4-Hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-prop-2-en-1-ylquinoline-3-carboxamide 3-Methoxyphenylmethyl Methoxy group enhances solubility via H-bonding but reduces lipophilicity .
Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide Deuterium, CF3, methoxy Deuterium slows metabolism (kinetic isotope effect); CF3 enhances electronegativity and binding .

Analysis :

  • Methoxy vs. Halogen : Methoxy groups () improve aqueous solubility but may sterically hinder target interactions.
  • Deuterium Enrichment : Deuterated analogs () exhibit prolonged half-life due to reduced metabolic cleavage of C-D bonds.

Core Structure Variations

Compound Name Core Structure Key Properties/Implications Reference
1-Pentyl-4-oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine Expanded aromatic system alters electron distribution, potentially enhancing DNA intercalation .
Target Compound Quinoline Smaller core with optimal π-π stacking for enzyme inhibition.

Analysis :

  • Naphthyridine vs. Quinoline: Naphthyridine’s additional nitrogen increases polarity and binding specificity but may reduce membrane permeability .

Biological Activity

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a basic catalyst like piperidine. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions and advanced purification techniques such as crystallization and chromatography.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. In vitro assays have demonstrated moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure exhibited minimum inhibitory concentration (MIC) values ranging from 6.55 μM to 9.97 μM against Mycobacterium tuberculosis and other pathogens .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameMIC (μM)Target Bacteria
N-[4-chlorophenyl)methyl]-4-hydroxy...6.55M. tuberculosis
Ethambutol4.89M. tuberculosis
Other Related Compounds9.97Various Gram-negative strains

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against HIV. However, results indicate that while some derivatives show promise, they often require higher concentrations (>100 µM) to exhibit significant activity against HIV replication and integrase inhibition .

Case Studies

A notable study investigated a series of quinoline derivatives, including those structurally similar to N-[(4-chlorophenyl)methyl]-4-hydroxy... The findings indicated that while some compounds demonstrated moderate antibacterial effects, their antiviral efficacy was limited. This highlights the need for further structural modifications to enhance biological activity .

Example Study: Antimicrobial Evaluation

In a study assessing various quinoline derivatives for antimicrobial properties:

  • Methodology : Agar disc-diffusion method was employed against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
  • Results : Most compounds displayed activity against P. mirabilis, with varying effectiveness against other strains.

Q & A

Basic: What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step pathways:

Quinoline Core Formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) to form the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold .

Introduction of the Allyl Group : Alkylation at the N1 position using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Carboxamide Functionalization : Coupling the carboxylic acid intermediate (activated via HBTU/TEA) with 4-chlorobenzylamine in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Key Considerations : Reaction temperature control (60–80°C) and moisture-free conditions are critical for high yields (~70–75%) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural elucidation combines:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl protons at δ 5.1–5.8 ppm, chlorophenyl aromatic signals at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 397.1) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) refined via SHELXL-2018 to resolve bond lengths/angles and hydrogen-bonding networks .
  • HPLC Analysis : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .

Advanced: How do crystallographic studies using SHELX software inform the molecular conformation of this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) enable precise refinement of crystallographic

  • Torsion Angle Analysis : Quantifies deviations from planarity in the quinoline core (e.g., C3-C4-O1-C11 dihedral angle ~5.2°) .
  • Hydrogen Bonding : Identifies intermolecular interactions (e.g., O–H···O between hydroxy and carbonyl groups, d = 2.65 Å) critical for crystal packing .
  • Puckering Parameters : For non-planar rings, Cremer-Pople coordinates (e.g., θ = 12.7°, φ = 45°) describe out-of-plane distortions .

Data Application : These parameters guide SAR studies by correlating conformational flexibility with biological activity .

Advanced: What methodologies are employed to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) are addressed via:

  • Meta-Analysis : Cross-referencing datasets from orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural Analog Comparison : Evaluate substituent effects using a table of analogs:
Analog SubstituentLogPIC₅₀ (μM)Target Affinity
Allyl (current compound)3.20.45High
Pentyl ()4.11.2Moderate
Ethyl ()2.80.78Medium
  • In Vitro Validation : Dose-response curves in cell-based models (e.g., HEK293T) under standardized conditions (pH 7.4, 37°C) .

Advanced: How does the substitution pattern (e.g., allyl vs. pentyl groups) affect the compound's pharmacological profile?

Methodological Answer:
The allyl group enhances:

  • Metabolic Stability : Reduced CYP3A4-mediated oxidation compared to pentyl (t₁/₂ = 8.2 vs. 3.5 hrs) .
  • Binding Pocket Fit : Molecular docking (AutoDock Vina) shows stronger van der Waals interactions with hydrophobic kinase domains (ΔG = -9.2 kcal/mol vs. -7.8 for pentyl) .
  • Solubility : LogP = 3.2 (allyl) vs. 4.1 (pentyl), improving aqueous solubility (0.12 mg/mL vs. 0.04 mg/mL) .

Experimental Design : Compare analogs in parallel assays with controlled variables (e.g., same cell line, passage number) .

Advanced: What computational and experimental approaches are used to study interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) analyze ligand-receptor stability (e.g., RMSD < 2.0 Å for EGFR kinase) .
  • Surface Plasmon Resonance (SPR) : Direct binding assays (Biacore T200) measure association/dissociation rates (kₐ = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = -12.4 kcal/mol) to confirm thermodynamic binding .
  • Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells (ΔTₘ = 6.5°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.